2-Chloro-5-vinylpyrimidine

Vue d'ensemble

Description

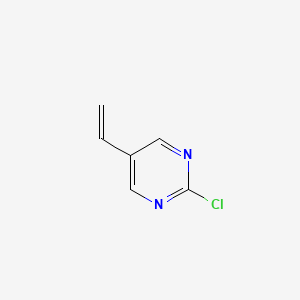

2-Chloro-5-vinylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H5ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a vinyl group at the fifth position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-5-vinylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with acetylene in the presence of a palladium catalyst. This method typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C. Another method involves the use of 2-chloro-5-bromopyrimidine, which undergoes a Suzuki-Miyaura coupling reaction with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-vinylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of substituted ethyl derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

Solvents: Common solvents include dimethylformamide, tetrahydrofuran, and ethanol.

Major Products Formed:

Substituted Pyrimidines: Formed through substitution reactions.

Biaryl Derivatives: Formed through coupling reactions.

Substituted Ethyl Derivatives: Formed through addition reactions.

Applications De Recherche Scientifique

Pharmaceuticals

CVP serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:

- Antiviral Agents : Research has indicated that certain derivatives of CVP exhibit antiviral properties, making them candidates for drug development against viral infections.

- Anticancer Compounds : Studies have shown that compounds derived from CVP can inhibit cancer cell growth, suggesting potential applications in oncology.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of CVP derivatives with enhanced biological activity against specific cancer cell lines. The results indicated a significant increase in cytotoxicity compared to non-substituted pyrimidines .

Material Science

CVP is utilized in the development of advanced materials, particularly in:

- Polymer Chemistry : The vinyl group in CVP allows for its incorporation into polymer matrices through radical polymerization techniques. This results in materials with tailored properties suitable for coatings and adhesives.

| Property | Value |

|---|---|

| Glass Transition Temp | Varies by formulation |

| Tensile Strength | High |

| Thermal Stability | Moderate |

Case Study : A research project demonstrated the use of CVP in synthesizing a new class of thermosetting resins. These resins exhibited improved thermal stability and mechanical strength compared to traditional formulations .

Agricultural Chemicals

CVP derivatives have been explored for their potential as agrochemicals, particularly:

- Herbicides and Pesticides : The structural characteristics of CVP allow it to interact with biological systems effectively, leading to the development of novel herbicides.

Case Study : A patent outlines a method for synthesizing CVP-based herbicides that target specific plant enzymes, resulting in selective weed control without harming crops .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-vinylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The vinyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modification of protein function.

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-vinylpyrimidine

- 2-Chloro-5-bromopyrimidine

- 2-Chloro-5-ethynylpyrimidine

Comparison: 2-Chloro-5-vinylp

Activité Biologique

2-Chloro-5-vinylpyrimidine (CVP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of CVP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of CVP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of specific kinases involved in cellular signaling pathways.

Inhibition of Kinases

Recent studies have highlighted the role of CVP as a potent inhibitor of certain kinases, which are crucial for various cellular processes. For instance, it has been shown to inhibit the activity of PfGSK3 and PfPK6, kinases implicated in the life cycle of malaria parasites. The efficacy of CVP against these targets was demonstrated through in vitro assays, revealing IC50 values in the nanomolar range, indicating strong inhibitory potential .

Case Studies

1. Antimalarial Activity

A study investigated the antimalarial properties of CVP and related compounds, demonstrating that they could block multiple stages of the malaria life cycle. The compounds were tested against different strains of Plasmodium falciparum, showing promising results with low EC50 values, suggesting their potential for further development as antimalarial agents .

2. Synthetic Applications

CVP has also been utilized in synthetic organic chemistry as a building block for more complex molecules. For example, it was employed in reactions leading to the synthesis of functionalized polypropylenes via copolymerization techniques. The presence of the vinyl group allows for further modifications that can enhance biological activity or selectivity .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Target | Activity | IC50/EC50 Values | Reference |

|---|---|---|---|

| PfGSK3 | Inhibition | 17 nM | |

| PfPK6 | Inhibition | 181 nM | |

| Malaria Parasites | Antimalarial | <100 nM | |

| Synthetic Reactions | Building Block | N/A |

Toxicity and Safety Considerations

While exploring the biological activities of CVP, it is essential to consider its toxicity profile. Safety data indicate that compounds containing chlorine can exhibit hazardous properties; thus, appropriate handling and risk assessment are necessary during laboratory work .

Propriétés

IUPAC Name |

2-chloro-5-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMHPDKAIATDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.